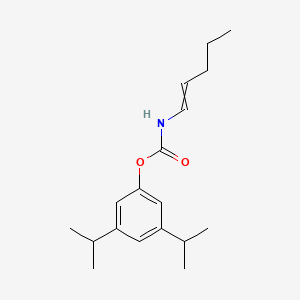
3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate is an organic compound with a complex structure that includes a phenyl ring substituted with isopropyl groups and a pentenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method is the Friedel-Crafts alkylation, where isopropyl groups are introduced to the phenyl ring using isopropyl chloride and a Lewis acid catalyst like aluminum chloride. The resulting 3,5-Di(propan-2-yl)phenyl compound is then reacted with pent-1-en-1-yl isocyanate to form the carbamate linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring and the isopropyl groups can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and as a probe for biochemical pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, inhibiting their activity. The phenyl ring and isopropyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylamine
- 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylester
- 3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylketone
Uniqueness
3,5-Di(propan-2-yl)phenyl pent-1-en-1-ylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
88310-24-1 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
[3,5-di(propan-2-yl)phenyl] N-pent-1-enylcarbamate |
InChI |
InChI=1S/C18H27NO2/c1-6-7-8-9-19-18(20)21-17-11-15(13(2)3)10-16(12-17)14(4)5/h8-14H,6-7H2,1-5H3,(H,19,20) |
InChI Key |
CVQQVSJARAWEEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CNC(=O)OC1=CC(=CC(=C1)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















